molecular formula C19H23NO B2495071 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one CAS No. 2195941-38-7

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one

Cat. No.: B2495071
CAS No.: 2195941-38-7
M. Wt: 281.399
InChI Key: NRMWVVDVGHLCPD-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azabicyclo[3.2.1]octane core, a common motif in many biologically active molecules, makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through cycloaddition reactions, where the stereochemistry is controlled to ensure the correct formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropylidene moiety or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the bicyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are employed under various conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly those with biological activity.

    Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in studying receptor interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share the azabicyclo[3.2.1]octane core and exhibit similar biological activities.

    Cyclopropylidene Derivatives: Other compounds with cyclopropylidene groups may have comparable reactivity and synthetic utility.

Uniqueness: 1-{3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}-3-phenylpropan-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19(11-6-14-4-2-1-3-5-14)20-17-9-10-18(20)13-16(12-17)15-7-8-15/h1-5,17-18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMWVVDVGHLCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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